molecular formula C26H22N4O6 B11445775 ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11445775
M. Wt: 486.5 g/mol
InChI Key: SUNPENJCMBTQQC-UHFFFAOYSA-N
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Description

The compound ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic molecule featuring a fused triazatricyclo core with a 1-benzofuran-2-carbonylimino group at position 6 and a 2-methoxyethyl substituent at position 7.

Properties

Molecular Formula

C26H22N4O6

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H22N4O6/c1-3-35-26(33)18-15-17-22(27-21-10-6-7-11-29(21)25(17)32)30(12-13-34-2)23(18)28-24(31)20-14-16-8-4-5-9-19(16)36-20/h4-11,14-15H,3,12-13H2,1-2H3

InChI Key

SUNPENJCMBTQQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=CC=CC=C5O4)CCOC

Origin of Product

United States

Biological Activity

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound belongs to the class of triazatricyclo compounds characterized by intricate nitrogen-containing heterocycles. Its structural complexity is reflected in its molecular formula and weight:

PropertyValue
Molecular FormulaC26H28N4O4
Molecular Weight420.46 g/mol

The compound's structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.

Research indicates that the biological effects of this compound are primarily mediated through its interaction with specific enzymes and cellular pathways. In particular:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes critical in metabolic pathways. For instance, studies have shown that derivatives of benzofuran compounds can inhibit α-glucosidase activity, leading to potential applications in managing diabetes by controlling blood sugar levels .
  • Cytotoxicity : The cytotoxic effects of this compound have been tested against various cancer cell lines. Results indicated that certain derivatives exhibit significant cytotoxicity without affecting normal cells at concentrations below 150 µM .

In Vitro Studies

  • α-Glucosidase Inhibition :
    • Compounds derived from benzofuran have shown IC50 values ranging from 40.6 µM to 164.3 µM, significantly more effective than the standard drug acarbose (IC50 = 750 µM) .
    • The most active compounds demonstrated competitive inhibition with a binding affinity (K) of approximately 38 µM.
  • Cytotoxic Activity :
    • A selection of compounds was tested for cytotoxicity against the 3T3 cell line using the MTT assay:
    CompoundCytotoxicity (IC50 µM)
    8e>150
    8l>150
    8f>150
    8n>150
    These results indicate a promising safety profile for further development .

Molecular Docking Studies

Molecular docking simulations have elucidated the binding modes of these compounds within the active sites of target enzymes. For example, the most potent inhibitors were shown to stabilize enzyme domains effectively, suggesting a strong interaction that could be exploited for therapeutic purposes .

Case Studies and Applications

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antidiabetic Agents : The ability to inhibit α-glucosidase suggests that this compound could be developed as an antidiabetic medication aimed at controlling postprandial blood glucose levels.
  • Anticancer Therapeutics : Given its cytotoxic properties against cancer cell lines while sparing normal cells, further exploration into its use as an anticancer agent is warranted.

Comparison with Similar Compounds

Structural and Chemical Profile

The target compound’s core structure consists of a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene scaffold, which is functionalized at positions 6 and 7. Key features include:

  • Position 7 : A 2-methoxyethyl chain, enhancing polarity and solubility compared to alkyl/aryl substituents in analogs.

The benzofuran moiety distinguishes this compound from closely related derivatives, which typically feature simpler acyl groups (e.g., acetyl, benzoyl) at position 6 .

Comparative Analysis with Structurally Analogous Compounds

Substituent Variations and Functional Groups

Substituents at positions 6 and 7 significantly influence molecular properties. A comparison with three analogs is summarized below:

Compound Name Substituent at Position 6 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1-benzofuran-2-carbonylimino 2-methoxyethyl Not Reported Estimated ~470
Ethyl 6-acetylimino-7-benzyl-... () Acetylimino Benzyl C₂₃H₂₂N₄O₄ 416.15
Ethyl 7-benzyl-6-(pivaloylimino)-... () 2,2-Dimethylpropanoylimino Benzyl C₂₆H₂₆N₄O₄ 458.5
Ethyl 6-benzoylimino-7-butyl-... () Benzoylimino Butyl C₂₅H₂₆N₄O₄ 454.5

Key Observations :

  • The 2-methoxyethyl substituent at position 7 increases hydrophilicity relative to benzyl () or butyl () groups, likely improving aqueous solubility .
Molecular Weight and Formula

The target compound’s molecular weight is estimated to be ~470 g/mol, placing it between the pivaloylimino (458.5 g/mol) and benzoylimino (454.5 g/mol) analogs. The benzofuran moiety contributes to this higher weight compared to simpler acyl groups .

Spectroscopic and Crystallographic Characterization
  • Spectroscopy : Analogous compounds (e.g., ) are characterized using ¹H/¹³C-NMR and UV spectroscopy to confirm substituent identity and regiochemistry . The target compound would require similar analyses, with distinct NMR signals arising from the benzofuran protons.
  • Crystallography : Software suites like SHELX and WinGX () are widely used for small-molecule crystallography, suggesting these tools could resolve the target compound’s structure .

Research Findings and Implications

  • Solubility : The 2-methoxyethyl group may improve solubility in polar solvents, a critical factor for bioavailability.
  • Stability : Bulky substituents (e.g., benzofuran) may enhance metabolic stability compared to acetyl analogs .

Data Tables

Table 1: Substituent Impact on Key Properties
Substituent at Position 6 Substituent at Position 7 Molecular Weight (g/mol) Predicted Solubility
1-Benzofuran-2-carbonylimino 2-Methoxyethyl ~470 Moderate-High
Acetylimino Benzyl 416.15 Low-Moderate
Pivaloylimino Benzyl 458.5 Low
Benzoylimino Butyl 454.5 Low

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